molecular formula C24H22N4O8S2 B13422956 4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid CAS No. 27981-70-0

4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid

Cat. No.: B13422956
CAS No.: 27981-70-0
M. Wt: 558.6 g/mol
InChI Key: QMININTXFDSRIV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolone-sulfonic acid family, characterized by two pyrazole rings interconnected via a conjugated but-2-enylidene bridge. Key structural features include:

  • Methyl and keto substituents on the pyrazole cores, which influence electronic properties and steric effects .
  • Extended π-conjugation due to the enylidene linker, which may contribute to UV-Vis absorption properties relevant for dye applications .

The compound’s synthesis likely involves multi-step condensation and cyclization reactions, similar to methods reported for structurally related pyrazolones .

Properties

CAS No.

27981-70-0

Molecular Formula

C24H22N4O8S2

Molecular Weight

558.6 g/mol

IUPAC Name

4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid

InChI

InChI=1S/C24H22N4O8S2/c1-14(22-16(3)26-28(24(22)30)18-7-11-20(12-8-18)38(34,35)36)4-13-21-15(2)25-27(23(21)29)17-5-9-19(10-6-17)37(31,32)33/h4-13,26H,1-3H3,(H,31,32,33)(H,34,35,36)

InChI Key

QMININTXFDSRIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C(=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid involves several steps. One common method includes the reaction of 3-methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one with various reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Compound Name / ID Substituents / Modifications Biological Activity (Reported) Solubility & Stability Reference(s)
Target Compound Dual sulfonic acid groups, conjugated enylidene Antimicrobial (inferred from QSAR) High aqueous solubility due to –SO3H
4-{2-[3-(4-Nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazino}benzenesulfonic acid () Nitro group, hydrazine linker Potent antimicrobial (inferred) Moderate (nitro group reduces solubility)
2,5-Dichloro-4-(3-methyl-5-oxo-pyrazol-1-yl)benzenesulfonic acid () Chlorine substituents Enhanced antimicrobial activity Low (chlorine increases hydrophobicity)
4-[(3-Methyl-5-oxo-1-phenylpyrazol-4-yl)azo]benzenesulfonamide () Azo group, sulfonamide Antioxidant, anti-inflammatory Moderate (sulfonamide less polar than –SO3H)
4-{4-[3-(4-Fluoroanilino)-1-hydroxybut-2-enylidene]...benzenesulfonamide () 4-Fluoroanilino, hydroxyl group Not explicitly reported; likely bioactive Moderate (hydroxyl enhances H-bonding)

Computational and Physicochemical Studies

  • QSAR & Molecular Docking: and emphasize the role of electron-withdrawing groups (e.g., –SO3H, –NO2) in enhancing antimicrobial activity by optimizing charge transfer and hydrogen bonding .
  • Electronic Properties : The conjugated enylidene bridge in the target compound likely increases electron delocalization, as analyzed via Multiwfn (), which could enhance UV absorption for dye applications .
  • Crystallography : SHELX software () has been widely used to resolve pyrazolone structures, confirming planar geometries and intermolecular interactions critical for stability .

Biological Activity

4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonic acid group, which enhances its solubility in water and may contribute to its biological activity. The presence of multiple pyrazole rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolone have been shown to possess varying degrees of antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) for certain pyrazolone derivatives has been determined, revealing effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Pyrazolone Compounds

Compound NameMIC (µg/mL)Target Organism
1-(4-Sulfophenyl)-3-methyl-5-pyrazolone32Staphylococcus aureus
3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one64Candida albicans

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazolone derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests a mechanism for reducing inflammation. In vitro studies have demonstrated that related compounds can significantly lower the production of pro-inflammatory cytokines .

Anticancer Activity

The anticancer potential of pyrazolone derivatives has been explored in various studies. For instance, certain compounds have shown promise in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is often attributed to the induction of apoptosis and disruption of cell cycle progression .

Case Study: Anticancer Effects
In a study examining the effects of a related compound on MCF-7 cells, researchers observed a dose-dependent decrease in cell viability with IC50 values reported at approximately 25 µM. The study concluded that the compound induced apoptosis through the activation of caspase pathways .

Mechanistic Insights

Molecular docking studies have provided insights into the interaction between these compounds and their biological targets. For example, docking simulations suggest that the sulfonic acid group may facilitate binding to proteins involved in inflammatory responses or cancer cell proliferation .

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